Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate
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Overview
Description
ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This particular compound features a pyrazino[1,2-a]indole core, which is a fused heterocyclic system, and is substituted with various functional groups, including benzyl, bromo, and methoxy groups.
Preparation Methods
The synthesis of ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE typically involves multi-step organic reactions. . The specific functional groups are then introduced via substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the molecule.
Cyclization: This reaction is crucial for forming the pyrazino[1,2-a]indole core.
Scientific Research Applications
ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a simpler structure.
The uniqueness of ETHYL 2-BENZYL-7-BROMO-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOLE-10-CARBOXYLATE lies in its specific substitutions and the presence of the pyrazino[1,2-a]indole core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23BrN2O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
ethyl 2-benzyl-7-bromo-8-methoxy-3,4-dihydro-1H-pyrazino[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C22H23BrN2O3/c1-3-28-22(26)21-16-11-20(27-2)17(23)12-18(16)25-10-9-24(14-19(21)25)13-15-7-5-4-6-8-15/h4-8,11-12H,3,9-10,13-14H2,1-2H3 |
InChI Key |
XFOPEBUINNITTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C3=CC(=C(C=C31)OC)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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